molecular formula C8H4Cl3NaO3 B1290563 Sodium 2,4,5-trichlorophenoxyacetate CAS No. 13560-99-1

Sodium 2,4,5-trichlorophenoxyacetate

Cat. No.: B1290563
CAS No.: 13560-99-1
M. Wt: 277.5 g/mol
InChI Key: KXVMKVOQCMSZSZ-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Sodium 2,4,5-trichlorophenoxyacetate, also known as 2,4,5-T-sodium, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle. They primarily target broad-leafed plants .

Mode of Action

As a synthetic auxin, 2,4,5-T-sodium mimics the action of natural auxins. It binds to the auxin receptors in the plant cells, triggering a series of events that lead to uncontrolled growth and eventually the death of the plant .

Biochemical Pathways

It is known that auxins regulate the expression of a set of genes called auxin response factors (arfs), which control various aspects of plant growth and development .

Pharmacokinetics

It is known to be moderately soluble in water , which suggests it can be readily absorbed and distributed within the plant

Result of Action

The primary result of 2,4,5-T-sodium’s action is the defoliation of broad-leafed plants . By mimicking the action of natural auxins, it causes uncontrolled growth, which eventually leads to the plant’s death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4,5-T-sodium. For instance, its solubility in water suggests that it could be less effective in dry environments. Additionally, it has been found to be persistent in soil systems and has a high potential for leaching to groundwater .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4,5-trichlorophenoxyacetate typically involves the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, with careful control of reaction conditions to minimize the formation of unwanted by-products such as dioxins. The process involves:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

    2,4-dichlorophenoxyacetic acid (2,4-D): Another widely used synthetic auxin herbicide.

    2,4,6-trichlorophenoxyacetic acid: Similar structure but with an additional chlorine atom.

Comparison:

Properties

IUPAC Name

sodium;2-(2,4,5-trichlorophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3.Na/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVMKVOQCMSZSZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041333
Record name 2,4,5-T-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13560-99-1
Record name 2,4,5-T-sodium [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013560991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-T-sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2,4,5-trichlorophenoxyacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.576
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-T-SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO453154P9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Sodium 2,4,5-trichlorophenoxyacetate discussed in the research papers?

A1: The research primarily focuses on the use of this compound as a plant growth regulator to inhibit sprouting in stored root vegetables and onions. [, , ] Specifically, it demonstrates the effectiveness of various application methods, including pre-harvest foliage sprays and direct application to harvested crops.

Q2: How effective was Methyl naphthaleneacetate (MENA) compared to this compound in preventing sprouting?

A2: One of the studies found that MENA was highly effective in inhibiting sprout growth in stored carrots and turnips. [] A concentration of 1 gram of MENA per bushel of roots, applied four weeks after storage at 50°F, provided significant sprout inhibition. This suggests that MENA could be a viable alternative to this compound for this specific application.

Q3: Did applying this compound to onions impact their yield?

A3: Interestingly, the research indicated that low concentrations of this compound applied to onion foliage resulted in increased bulb yields. [] This suggests potential benefits beyond sprout inhibition, highlighting the complex interactions between this compound and plant physiology.

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